1-tert-Butyl-1H-indazole-3-carbaldehyde
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Overview
Description
1-tert-Butyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their diverse biological activities. The presence of the tert-butyl group and the aldehyde functional group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
The synthesis of 1-tert-Butyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Nitrosation of Indoles: This method involves the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.
Fischer Indole Synthesis: This classical method involves the reaction of hydrazines with ketones or aldehydes under acidic conditions to form indoles, which can then be further functionalized.
Industrial Production: Industrial production methods often involve optimized procedures for direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for various polyfunctionalized indazoles.
Chemical Reactions Analysis
1-tert-Butyl-1H-indazole-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazoles.
Scientific Research Applications
1-tert-Butyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-tert-Butyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds in the indazole family:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.
1H-Indazole-3-carboxaldehyde: Similar but without the tert-butyl group, affecting its reactivity and biological activity.
1-tert-Butyl-1H-indazole-3-carboxylic acid: An oxidized form of this compound, with different chemical properties and applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-tert-butylindazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)14-11-7-5-4-6-9(11)10(8-15)13-14/h4-8H,1-3H3 |
InChI Key |
BTZDYMBTHNEADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C(=N1)C=O |
Origin of Product |
United States |
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